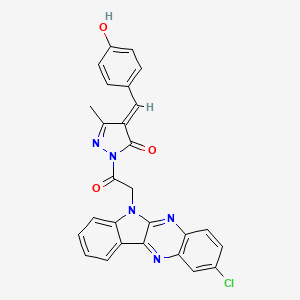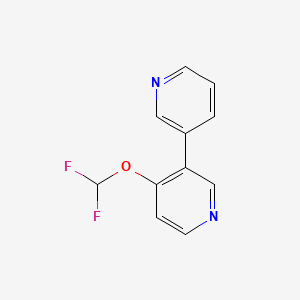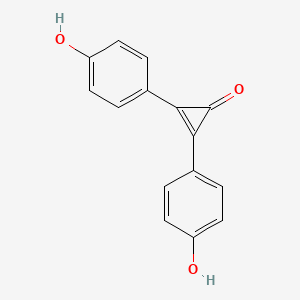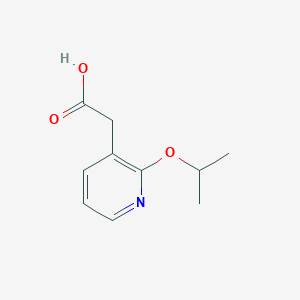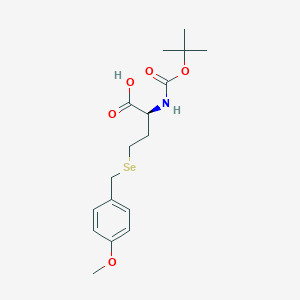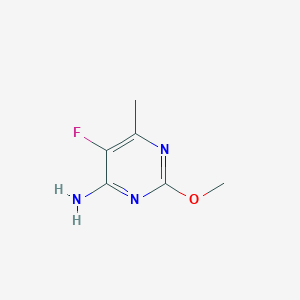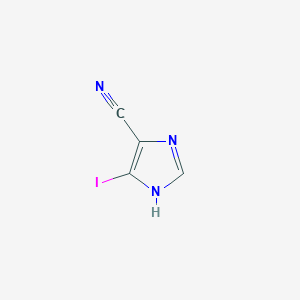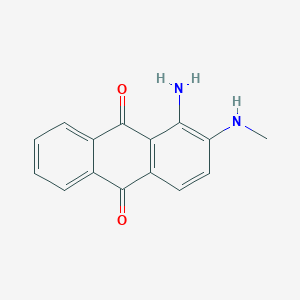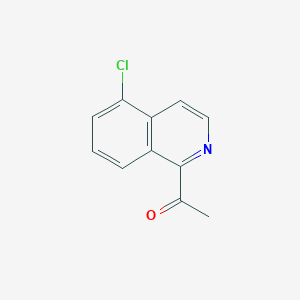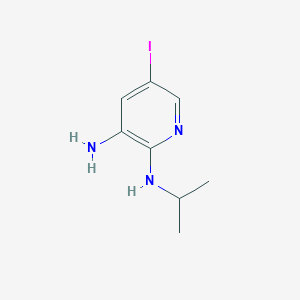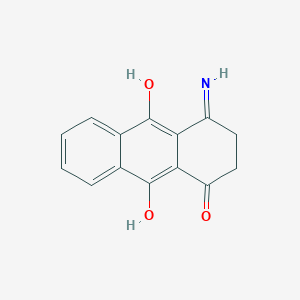![molecular formula C6H5BrN2OS B13134936 (2-Bromoimidazo[2,1-b]thiazol-6-yl)methanol](/img/structure/B13134936.png)
(2-Bromoimidazo[2,1-b]thiazol-6-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromoimidazo[2,1-b]thiazol-6-yl)methanol: is a heterocyclic compound that features both bromine and hydroxyl functional groups attached to an imidazo-thiazole ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromoimidazo[2,1-b]thiazol-6-yl)methanol typically involves the following steps:
Formation of the Imidazo[2,1-b]thiazole Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminothiazole and α-haloketones, under acidic or basic conditions.
Bromination: The imidazo[2,1-b]thiazole core is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile.
Hydroxymethylation: The brominated intermediate is subjected to hydroxymethylation using formaldehyde or paraformaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in (2-Bromoimidazo[2,1-b]thiazol-6-yl)methanol can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under conditions such as nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, CrO₃ (Chromium trioxide)
Reduction: LiAlH₄, H₂/Pd-C (Palladium on carbon)
Substitution: NaNH₂ (Sodium amide), RSH (Thiols), RNH₂ (Amines)
Major Products
Oxidation: (2-Bromoimidazo[2,1-b]thiazol-6-yl)aldehyde, (2-Bromoimidazo[2,1-b]thiazol-6-yl)carboxylic acid
Reduction: Imidazo[2,1-b]thiazol-6-ylmethanol
Substitution: (2-Aminoimidazo[2,1-b]thiazol-6-yl)methanol, (2-Mercaptoimidazo[2,1-b]thiazol-6-yl)methanol
科学的研究の応用
Chemistry
In organic synthesis, (2-Bromoimidazo[2,1-b]thiazol-6-yl)methanol serves as a versatile intermediate for the construction of more complex molecules. Its bromine atom allows for further functionalization through various substitution reactions.
Biology
This compound has potential applications in the development of bioactive molecules. Its imidazo-thiazole core is a common motif in many pharmacologically active compounds, making it a valuable scaffold for drug discovery.
Medicine
Research into this compound includes its potential use as an antimicrobial or anticancer agent. The presence of both bromine and hydroxyl groups can enhance its biological activity and specificity.
Industry
In the material science industry, this compound can be used in the synthesis of novel polymers and materials with unique electronic or optical properties.
作用機序
The mechanism by which (2-Bromoimidazo[2,1-b]thiazol-6-yl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazo-thiazole core can engage in hydrogen bonding, π-π stacking, and other interactions with biological macromolecules, influencing their function.
類似化合物との比較
Similar Compounds
- (2-Bromoimidazo[1,2-a]pyridine-3-yl)methanol
- (2-Bromoimidazo[1,2-b]pyridazine-6-yl)methanol
- (2-Bromoimidazo[1,2-c]pyrimidine-5-yl)methanol
Uniqueness
(2-Bromoimidazo[2,1-b]thiazol-6-yl)methanol is unique due to its specific imidazo-thiazole ring system, which imparts distinct electronic and steric properties. This uniqueness can result in different reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C6H5BrN2OS |
|---|---|
分子量 |
233.09 g/mol |
IUPAC名 |
(2-bromoimidazo[2,1-b][1,3]thiazol-6-yl)methanol |
InChI |
InChI=1S/C6H5BrN2OS/c7-5-2-9-1-4(3-10)8-6(9)11-5/h1-2,10H,3H2 |
InChIキー |
RWKNZJNAQAPBBO-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C2N1C=C(S2)Br)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


